6-(Thiophen-2-yl)nicotinic acid
Overview
Description
6-(Thiophen-2-yl)nicotinic acid is a heterocyclic compound that features a thiophene ring attached to a nicotinic acid moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and agriculture. The presence of both the thiophene and nicotinic acid structures endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 6-(Thiophen-2-yl)nicotinic acid, also known as 6-thien-2-ylnicotinic acid, are fungal phytopathogens . These pathogens, which include oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, pose severe threats to human health, food safety, and agriculture .
Mode of Action
The compound interacts with these fungal phytopathogens, causing changes that result in fungicidal activities
Biochemical Pathways
It’s clear that the compound affects the life cycle of fungal phytopathogens, leading to their eradication .
Result of Action
The compound exhibits excellent fungicidal activities. For instance, in a greenhouse bioassay against cucumber downy mildew (CDM, Pseudoperonospora cubensis), compounds 4a and 4f exhibited fungicidal activities superior to both diflumetorim and flumorph .
Action Environment
It’s worth noting that the compound’s efficacy was tested in a greenhouse environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound and its derivatives have shown promising fungicidal activities
Cellular Effects
Some studies have suggested that derivatives of this compound have shown anticancer activity against various cell lines . It is also suggested that these compounds may have an effect on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound and its derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound and its derivatives have shown stability in alkaline conditions
Dosage Effects in Animal Models
It is known that this compound and its derivatives have shown promising results in the treatment of multiple sclerosis
Metabolic Pathways
It is known that this compound and its derivatives are involved in the metabolism of nicotine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. For this compound, the reaction conditions often include:
Reagents: Thiophene-2-boronic acid and 6-bromonicotinic acid.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: A mixture of water and ethanol.
Temperature: Typically around 80-100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or chlorinating agents for halogenation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 6-(Thiophen-2-yl)nicotinyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6-(Thiophen-2-yl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the nicotinic acid moiety, making it less versatile in biological applications.
Nicotinic acid: Does not have the thiophene ring, limiting its electronic and structural diversity.
6-(Furan-2-yl)nicotinic acid: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness
6-(Thiophen-2-yl)nicotinic acid is unique due to the combination of the thiophene and nicotinic acid structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or similar compounds.
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGFXNUFKLRCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572524 | |
Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179408-54-9 | |
Record name | 6-(2-Thienyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179408-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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